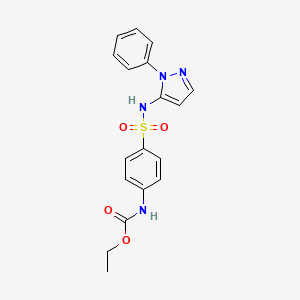
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate can be compared with other pyrazole derivatives such as:
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
3-(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and have diverse applications in medicinal chemistry.
Nitrofurylpyrazoline Derivatives: Known for their antibacterial activity, these compounds differ in their functional groups and specific biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C18H18N4O4S/c1-2-26-18(23)20-14-8-10-16(11-9-14)27(24,25)21-17-12-13-19-22(17)15-6-4-3-5-7-15/h3-13,21H,2H2,1H3,(H,20,23) |
InChI Key |
BYRIRFKCSGBWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















